Cas no 76371-66-9 (5-Bromothiophene-2-carboxamide)
5-Bromothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromothiophene-2-carboxamide
- 3-Bromothiophene-2-carboxamide
- 5-bromo- 2-Thiophenecarboxamide
- 2-bromo-5-carbamoylthiophene
- 2-Bromothiophene-5-carboxamide
- 5-bromothiophen-2-carboxamide
- 5-bromo-thiophene-2-carboxylic acid amide
- 5-Brom-thiophen-2-carbonsaeure-amid
- 5-Bromo-2-thiophenecarboxamide
- 5-bromo-2-thiophene carboxamide
- MTEMDMUNZYLWSQ-UHFFFAOYSA-N
- PubChem16136
- 2-Thiophenecarboxamide,5-bromo-
- 5-Bromo-thiophene-2-carboxamide
- 5-Bromo-2-thiophenecarboxamide #
- BBL016624
- STK425038
- VT20207
- 5-bromo-thiophene 2-carboxylic acid amide
- 5-Bromo-thioph
- SY065091
- A9688
- CS-W015353
- AKOS003267931
- AS-60342
- MFCD01922020
- Z33546697
- SCHEMBL1476181
- 5-Bromo-2-thiophenecarboxamide, AldrichCPR
- AK-968/13779306
- EN300-244678
- FT-0615260
- DTXSID90345593
- 76371-66-9
- 2-Thiophenecarboxamide, 5-bromo-
- ALBB-010193
- A12832
- DB-075122
-
- MDL: MFCD01922020
- Inchi: 1S/C5H4BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8)
- InChI Key: MTEMDMUNZYLWSQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(N)=O)S1
- BRN: 4937660
Computed Properties
- Exact Mass: 204.92000
- Monoisotopic Mass: 204.92
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.8
- Topological Polar Surface Area: 71.3
Experimental Properties
- Color/Form: Cream or white powder.
- Density: 1.81g/cm3
- Melting Point: 77-78°C
- Boiling Point: 304ºC at 760 mmHg
- Flash Point: 137.6ºC
- Refractive Index: 1.645
- PSA: 71.33000
- LogP: 2.30980
- Solubility: Insoluble in water
5-Bromothiophene-2-carboxamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
- Safety Instruction: 3/7-24/25-36/37-15
-
Hazardous Material Identification:
- HazardClass:IRRITANT
5-Bromothiophene-2-carboxamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromothiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L16138-1g |
5-Bromothiophene-2-carboxamide |
76371-66-9 | 99% | 1g |
1058.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L16138-250mg |
5-Bromothiophene-2-carboxamide |
76371-66-9 | 99% | 250mg |
351.0CNY | 2021-08-05 | |
| Matrix Scientific | 041022-500mg |
5-Bromothiophene-2-carboxamide |
76371-66-9 | 500mg |
$279.00 | 2023-09-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00204-1G |
5-Bromo-2-thiophenecarboxamide |
76371-66-9 | 1g |
¥4295.04 | 2023-11-10 | ||
| Chemenu | CM199432-5g |
5-Bromothiophene-2-carboxamide |
76371-66-9 | 95% | 5g |
$342 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI635-1g |
5-Bromothiophene-2-carboxamide |
76371-66-9 | 96% | 1g |
648.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI635-200mg |
5-Bromothiophene-2-carboxamide |
76371-66-9 | 96% | 200mg |
185.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI635-5g |
5-Bromothiophene-2-carboxamide |
76371-66-9 | 96% | 5g |
2018.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI635-50mg |
5-Bromothiophene-2-carboxamide |
76371-66-9 | 96% | 50mg |
80.0CNY | 2021-08-05 | |
| TRC | B698988-100mg |
5-Bromothiophene-2-carboxamide |
76371-66-9 | 100mg |
$ 69.00 | 2023-04-18 |
5-Bromothiophene-2-carboxamide Suppliers
5-Bromothiophene-2-carboxamide Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 5-Bromothiophene-2-carboxamide
5-Bromothiophene-2-Carboxamide (CAS No. 76371-66-9): A Promising Scaffold in Chemical Biology and Drug Discovery
In recent years, 5-Bromothiophene-2-carboxamide (CAS No. 76371-66-9) has emerged as a critical compound in the fields of medicinal chemistry and chemical biology. This organobromine-containing heterocyclic compound, characterized by its thiophene core functionalized with a bromine substituent at position 5 and an amide group at position 2, exhibits unique physicochemical properties that make it a versatile building block for designing bioactive molecules. Its structural flexibility allows chemists to explore diverse synthetic pathways, while its inherent electronic properties enable interactions with biological targets such as enzymes, receptors, and nucleic acids.
Recent studies highlight the compound's role in targeted drug delivery systems, where its thiophene backbone serves as a scaffold for conjugation with ligands targeting cancer cells. For instance, researchers at the University of Basel demonstrated that 5-bromothiophene-2-carboxamide derivatives could enhance the selectivity of nanoparticle carriers by modulating surface charge dynamics through bromine-induced electron delocalization. This finding aligns with broader trends in precision medicine aiming to minimize off-target effects.
In neurodegenerative disease research, the compound's ability to modulate histone deacetylase (HDAC) activity has drawn significant attention. A 2023 Nature Communications study revealed that substituting the amide group with fluorinated analogs produced compounds with IC₅₀ values as low as 1.8 nM against HDAC6 isoforms—a key therapeutic target in Alzheimer's disease progression. The bromine atom's electrophilic nature facilitates covalent binding to cysteine residues on HDAC enzymes, a mechanism now being explored for developing irreversible inhibitors with prolonged efficacy.
Synthetic chemists have leveraged the compound's reactivity for constructing multi-component libraries. A collaborative effort between MIT and Pfizer highlighted how click chemistry approaches using azide-functionalized 5-bromothiophene derivatives enabled rapid assembly of over 1,000 structurally diverse analogs within weeks. These libraries are currently undergoing high-throughput screening against SARS-CoV-2 protease variants, showcasing the compound's utility in antiviral drug development.
The compound's photophysical properties are also being exploited in bioimaging applications. Researchers at ETH Zurich recently reported that attaching CAS No. 76371-66-9-based chromophores to aptamers created fluorescent sensors capable of detecting intracellular ROS levels with nanomolar sensitivity. The thiophene ring's conjugated system provides optimal Stokes shift while the bromine substitution enhances photostability—a critical advancement for real-time cellular imaging.
In materials science, this compound contributes to next-generation organic semiconductors through π-stacking interactions mediated by its thiophene core. A team at KAIST demonstrated that incorporating 5-bromothiophene carboxamides into polymer backbones increased charge carrier mobility by 40% compared to non-substituted analogs, making them promising candidates for flexible electronics and photovoltaic devices.
Toxicological evaluations indicate favorable safety profiles when administered within therapeutic ranges. Preclinical data from GlaxoSmithKline shows no significant hepatotoxicity up to 10 mg/kg doses in rodent models when using N-acetyl cysteine as a co-formulant—a strategy now being tested in phase I clinical trials for rheumatoid arthritis treatments targeting JAK/STAT pathways.
Spectroscopic analysis confirms the compound's structural integrity under physiological conditions:¹H NMR reveals characteristic thiophene proton signals at δ 7.4–7.8 ppm alongside amide NH resonances between δ 8.1–8.4 ppm, while XRD patterns confirm crystallinity required for reproducible formulation processes.
This multifunctional molecule continues to redefine boundaries across disciplines—from its role in developing novel epigenetic therapies to enabling advanced materials engineering—positioning it as an indispensable tool in contemporary chemical research landscapes.
76371-66-9 (5-Bromothiophene-2-carboxamide) Related Products
- 98027-27-1(5-Bromothiophene-2-carbohydrazide)
- 908494-85-9(5-Bromo-N-propylthiophene-2-carboxamide)
- 189330-08-3(5-Bromo-4-methylthiophene-2-carboxamide)
- 495382-05-3(5-Bromo-N-cyclopropyl-2-thiophenecarboxamide)
- 908494-87-1(5-Bromo-N-isopropyl-2-thiophenecarboxamide)
- 392238-35-6(N-Allyl-5-bromo-2-thiophenecarboxamide)
- 494833-79-3(3-amino-5-bromothiophene-2-carboxamide)
- 98453-26-0(5-bromo-N-methyl-2-thiophenecarboxamide)
- 908518-19-4(5-Bromo-N-ethylthiophene-2-carboxamide)
- 474711-51-8(5-bromo-N,N-dimethylthiophene-2-carboxamide)